molecular formula C18H22N2O2 B2393985 1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea CAS No. 1351642-98-2

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea

Cat. No.: B2393985
CAS No.: 1351642-98-2
M. Wt: 298.386
InChI Key: YLJLATXFQADWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea is an organic compound that features a urea moiety substituted with hydroxyphenylpropyl and phenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea typically involves the reaction of 2-hydroxy-3-phenylpropylamine with phenethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of 1-(2-Oxo-3-phenylpropyl)-3-phenethylurea.

    Reduction: Formation of 1-(2-Hydroxy-3-phenylpropyl)-3-phenethylamine.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenyl groups can form hydrogen bonds and π-π interactions with the target molecules, leading to modulation of their activity. The urea moiety can also participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-3-phenylpropyl)-3-phenylurea
  • 1-(2-Hydroxy-3-phenylpropyl)-3-benzylurea
  • 1-(2-Hydroxy-3-phenylpropyl)-3-phenylthiourea

Uniqueness

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea is unique due to the presence of both hydroxyphenylpropyl and phenethyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(2-hydroxy-3-phenylpropyl)-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-17(13-16-9-5-2-6-10-16)14-20-18(22)19-12-11-15-7-3-1-4-8-15/h1-10,17,21H,11-14H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJLATXFQADWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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